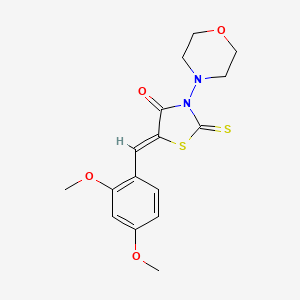

(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Beschreibung

(Z)-5-(2,4-Dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative characterized by a benzylidene moiety substituted with 2,4-dimethoxy groups and a morpholino ring at the N-3 position. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. Its Z-configuration, confirmed via spectroscopic methods such as NMR and IR, is critical for its bioactivity due to stereoelectronic interactions with target proteins . The morpholino group enhances solubility and pharmacokinetic profiles, while the 2,4-dimethoxybenzylidene substituent contributes to π-π stacking interactions in biological systems .

Eigenschaften

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-20-12-4-3-11(13(10-12)21-2)9-14-15(19)18(16(23)24-14)17-5-7-22-8-6-17/h3-4,9-10H,5-8H2,1-2H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQWJOODSYJNNZ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-morpholino-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring, potentially altering the compound’s reactivity and properties.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinone derivatives.

Substitution: Various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential bioactivity. Studies have investigated its cytoprotective actions, suggesting it may have applications in protecting cells from oxidative stress and other damaging conditions . Additionally, its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and stability under various conditions make it suitable for incorporation into industrial processes.

Wirkmechanismus

The mechanism of action of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxothiazolidinone ring can interact with thiol groups in proteins, potentially inhibiting their activity. Additionally, the benzylidene group may interact with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including cytoprotection and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Thiazolidinone derivatives vary primarily in their benzylidene substituents and N-3 functional groups. Key structural analogs and their distinguishing features are summarized below:

Substituent Analysis :

- Methoxy Groups : The 2,4-dimethoxybenzylidene group in the target compound enhances lipophilicity and membrane penetration compared to unsubstituted analogs. However, it shows lower tyrosinase inhibition than the 3,4-dimethoxy-substituted curcumin analog 3e, which achieves stronger antioxidant activity due to extended conjugation .

- Morpholino vs. Other N-3 Groups: Morpholino-substituted derivatives (e.g., 7c) exhibit lower cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) compared to phenyl or cyclohexyl analogs, likely due to improved metabolic stability .

- Heterocyclic Substituents : Replacing benzylidene with indole (7c) or pyridine () moieties shifts activity profiles. For example, 5-methoxyindole derivatives (7c) show >90% inhibition against Candida albicans, outperforming the target compound’s antifungal efficacy .

Biologische Aktivität

(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiazolidinone ring, a morpholino group, and a dimethoxybenzylidene moiety, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is with a molecular weight of 408.53 g/mol. The compound contains several functional groups that may influence its biological activity:

- Thiazolidinone Ring : A five-membered ring containing nitrogen and sulfur.

- Morpholino Group : Enhances solubility and biological interactions.

- Dimethoxybenzylidene Moiety : Potentially increases binding affinity to biological targets due to electron-donating properties.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

- Enzyme Inhibition : Similar compounds in the thiazolidinone class have shown inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating potential applications in treating infections.

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects against ischemic damage in neuronal cells, potentially improving mitochondrial function and synaptic activity .

Enzyme Inhibition Studies

A study focusing on related thiazolidinones found that compounds with similar structural features could effectively inhibit acetylcholinesterase with IC50 values ranging from 0.050 µM to 25.30 µM . This indicates that (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one may also possess similar inhibitory activity.

Neuroprotective Studies

Research on thiazolidinone derivatives has revealed their potential in protecting against neuronal cell death due to ischemic events. For instance, a derivative demonstrated significant neuroprotection by enhancing mitochondrial function during ischemic conditions . Such findings suggest that (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one may exhibit comparable neuroprotective properties.

Structure-Activity Relationship (SAR)

The presence of specific functional groups can significantly influence the biological activity of thiazolidinone derivatives. The following table summarizes the SAR insights based on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-5-benzylidenerhodanine | Benzylidene substituent | Antimicrobial activity |

| (Z)-5-(4-(dimethylamino)benzylidene) | Dimethylamino group | Enzyme inhibition |

| (Z)-methyl 5-fluoro-3-benzylidene | Fluoro group | Antifungal activity |

The variations in substituents such as morpholino or dimethylamino groups can lead to significant differences in pharmacological profiles, highlighting the importance of further exploration of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.